molecular formula C7H8BrNO B187069 2-(Bromomethyl)-6-methoxypyridine CAS No. 156094-63-2

2-(Bromomethyl)-6-methoxypyridine

Cat. No. B187069
M. Wt: 202.05 g/mol
InChI Key: XHWDFGQAXHSIMH-UHFFFAOYSA-N
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Description

The compound’s structure and functional groups would be identified. This could include the presence of the bromomethyl group and the methoxy group attached to a pyridine ring.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include looking at reaction mechanisms, rates, and the influence of various conditions on the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography could be used.


Scientific Research Applications

  • Synthesis of Pyridyne Precursors : 3-Bromo-2-chloro-4-methoxypyridine is developed as a practical 2,3-pyridyne precursor, reacting regioselectively with specific furans (Walters, Carter, & Banerjee, 1992).

  • Ring Contraction Reactions : 3-Methoxypiperidines are converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane. This involves a unique conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

  • Antibacterial and Antimycotic Activities : The bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one and its derivatives exhibit antibacterial and antimycotic activities (Caputo, Cattel, & Viola, 1979).

  • Deprotonative Metalation Studies : The deprotonation of 2-methoxypyridine with lithium–iron combinations has been investigated, highlighting the complexity of reactions involving pyridines and their derivatives (Nagaradja et al., 2012).

  • Protonation Sites and Hydrogen Bonding : The study of N,4-diheteroaryl 2-aminothiazoles shows different protonation sites and hydrogen bonding patterns in methoxypyridine-related structures (Böck et al., 2021).

  • Nitration of Pyridine Derivatives : Investigations into the nitration of methoxypyridine derivatives reveal distinct reaction products, indicating the reactivity of these compounds under certain conditions (Hertog, Ammers, & Schukking, 2010).

  • Synthesis of Functionalised Methoxypyridines : 5-functionalised 2-methoxypyridines have been synthesized using magnesium ‘ate’ complexes, demonstrating the adaptability of methoxypyridine compounds in synthesis (Sośnicki, 2009).

  • Synthesis of Dopamine and Serotonin Receptors Antagonists : An efficient synthesis method for a carboxylic acid moiety, a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist, involving bromination and methoxylation of specific pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It could involve both experimental studies and the use of predictive models.


Future Directions

This would involve a discussion of potential future research directions. It could include possible applications of the compound, areas where further studies are needed, and predictions about the compound’s future use and impact.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “2-(Bromomethyl)-6-methoxypyridine”, you would need to consult the relevant scientific literature or databases. If you have access to a library or a university database, they might be able to help you find more specific information. If you’re conducting research, always make sure to work under the guidance of a knowledgeable advisor and follow all relevant safety protocols.


properties

IUPAC Name

2-(bromomethyl)-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWDFGQAXHSIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435292
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-methoxypyridine

CAS RN

156094-63-2
Record name 2-(Bromomethyl)-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To (6-methoxypyridin-2-yl)methanol (3.36 g, 24.1 mmol) in DCM (30 mL) was added perbromomethane (12.0 g, 36.2 mmol) and triphenylphosphine (9.50 g, 36.2 mmol). The reaction mixture was stirred for 1 hour, concentrated and silica gel chromatography (EtOAc/Hexane 1:5) to provide the desired product (4.23 g).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Liu, YJ Lei, ZJ Xin, RJ Xiang, S Styring… - International Journal of …, 2017 - Elsevier
Ligand modifications with electron-withdrawing and electron-donating groups were applied to afford three novel mononuclear cobalt-based catalysts [Co(TPA-R)] 2+ (TPA = tris(2-…
Number of citations: 31 www.sciencedirect.com
N THALLAJ - xianshiyoudaxuexuebao.com
This report describes how the coordination of FeCl2 with tris (pyridin-2-ylmethyl) amine (TPA) ligands offers the possibility to activate molecular dioxygen in biomimetic processes.. It …
Number of citations: 0 xianshiyoudaxuexuebao.com
IT Hsu, M Tomanik, SB Herzon - Accounts of Chemical Research, 2021 - ACS Publications
Conspectus Convergent syntheses are characterized by the coupling of two or more synthetic intermediates of similar complexity, often late in a pathway. At its limit, a fully convergent …
Number of citations: 9 pubs.acs.org
MKM Tun - 2015 - search.proquest.com
In the first chapter of this thesis, I describe the development of a robust and scalable synthesis of (–)-huperzine A (1).(–)-Huperzine A (1) is a Lycopodium alkaloid isolated from Huperzia …
Number of citations: 0 search.proquest.com
N Thallaj - 2021 - ijac.latticescipub.com
This report describes how the coordination of FeCl2 with tris (pyridin-2-ylmethyl) amine (TPA) ligands offers the possibilty to activate the molecular dioxygen in biomimetic processes.. It …
Number of citations: 2 www.ijac.latticescipub.com
TC Johnson, D Siegel - Chemical Reviews, 2017 - ACS Publications
Stem cells possess remarkable potential for the treatment of a broad array of diseases including many that lack therapeutic options. However, the use of cell-based products derived …
Number of citations: 22 pubs.acs.org
MKM Tun, DJ Wüstmann, SB Herzon - Chemical Science, 2011 - pubs.rsc.org
(−)-Huperzine A (1) is a tricyclic alkaloid that is produced in low yield by the Chinese herb Huperzia serrata. There is intense contemporary interest in clinical application of (−)-…
Number of citations: 63 pubs.rsc.org
P Gajewski - 2016 - air.unimi.it
In my thesis Reductions catalyzed by first-row transition metals, I decided to particularly focus on the most abundant transition metal–iron. In the last 15 years, this cheap and non-toxic …
Number of citations: 3 air.unimi.it
SMA Sohel, T Opatz - Arkivoc, 2014 - arkat-usa.org
Huperzine A and B are potent acetylcholinesterase inhibitors and promising against Alzheimer's disease. Completed and formal total syntheses of these medically relevant alkaloids are …
Number of citations: 3 www.arkat-usa.org

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